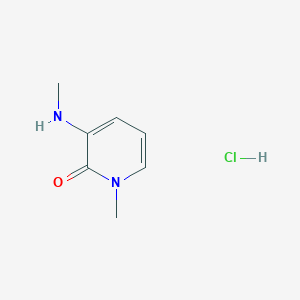

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride” is an organic compound . It is part of a class of compounds known as dialkylarylamines, which are aliphatic aromatic amines where the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

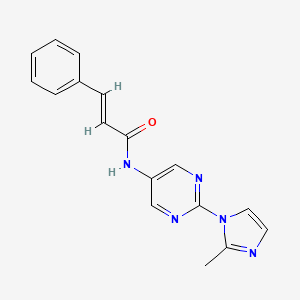

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCN(C1=O)C=CC=C1N.Cl . Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.63 . It is typically stored at room temperature . The physical form of this compound is a powder .Aplicaciones Científicas De Investigación

Synthesis and Application in Antibiotics

- A key application of a similar compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is as an intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966. This antibiotic is effective against key pathogens causing community-acquired respiratory tract infections, including multidrug-resistant organisms. The synthesis process of this compound is highly efficient and stereoselective, involving catalytic asymmetric hydrogenation and S(N)2 substitution reaction with methylamine (Lall et al., 2012).

Antimicrobial Agents Synthesis

- Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from 2,6-pyridinedicarbonyl dichloride (a similar compound), have shown significant antimicrobial activity. These compounds, comparable in efficacy to streptomycin and fusidic acid, demonstrate the potential of related pyridine derivatives in antimicrobial drug development (Al-Omar & Amr, 2010).

Forensic Science and Substance Identification

- In forensic science, derivatives of cathinones, including compounds similar to 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride, have been identified and characterized using spectroscopic studies. This research is crucial for the identification and classification of novel psychoactive substances (Nycz et al., 2016).

Development of Antibacterial and Antifungal Compounds

- Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and tested for antibacterial and antifungal activities. These compounds showed considerable effectiveness against bacterial or fungal strains, highlighting the relevance of pyridine derivatives in developing new antimicrobial drugs (Zhuravel et al., 2005).

Catalysis and Chemical Reactions

- Mononuclear titanium complexes containing aminopyridinato ligands, related to 2-(methylamino)pyridine, have been synthesized and studied. These complexes represent unusual, highly nitrogen-coordinated titanium complexes, contributing to the field of catalysis and inorganic chemistry (Kempe & Arndt, 1996).

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-3-(methylamino)pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-8-6-4-3-5-9(2)7(6)10;/h3-5,8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJWNRCUQVUYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CN(C1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)